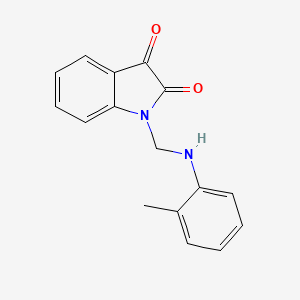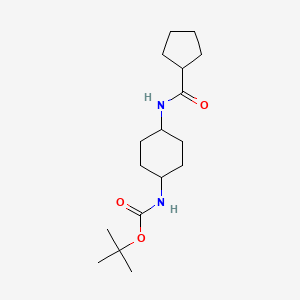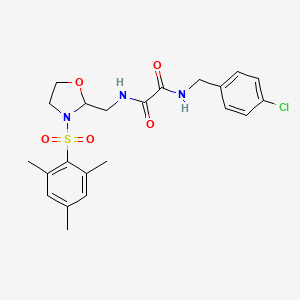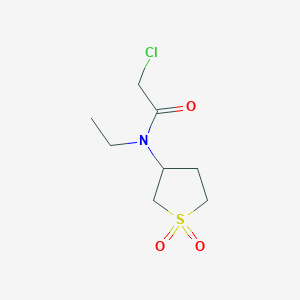
L-Histidine N-methylamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“L-Histidine N-methylamide hydrochloride” is a derivative of L-Histidine . L-Histidine is an essential amino acid involved in various physiological functions, including the synthesis of proteins, the production of histamine, and the regulation of pH levels in the body .
Synthesis Analysis
The synthesis of L-Histidine based compounds has been studied in various research. For instance, a novel L-Histidine based ionic liquid (LHIL) was developed and successfully synthesized . Its structure was confirmed by Fourier-transform infrared spectroscopy, UV-vis spectroscopy, X-ray photoelectron spectroscopy, 1 H-NMR and high-resolution mass spectrometry .
Molecular Structure Analysis
The molecular structure of L-Histidine based compounds has been analyzed using various techniques such as XRD and Raman spectroscopy . The crystallographic structural response of the titled crystal under shocked conditions has been discussed based on the obtained XRD and Raman spectroscopic patterns .
Chemical Reactions Analysis
L-Histidine is involved in various chemical reactions in the body. It is involved in the formation of proteins, the production of histamine, and the bonding (chelating) of metals . It also serves as a precursor for the formation of histamine, which is associated with allergic responses .
Physical And Chemical Properties Analysis
The physical and chemical properties of L-Histidine based compounds have been studied extensively. For instance, the optical and structural responses of L-histidine hydrochloride monohydrate crystals under the impact of shock waves have been investigated . The optical properties of the pre-shocked and post-shocked crystals were analyzed over the wavelength range of 200 to 800 nm using a UV–visible spectrometer .
作用機序
The mechanism of action of L-Histidine N-methylamide hydrochloride is not fully understood. However, it is believed to act as a histidine receptor agonist, which means that it activates histidine receptors in the body. This activation can lead to various biochemical and physiological effects, such as the release of histamine and the modulation of immune system function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate immune system function by increasing the production of cytokines and activating immune cells. It has also been shown to have an effect on the nervous system, modulating neurotransmitter release and reducing inflammation.
実験室実験の利点と制限
One of the advantages of using L-Histidine N-methylamide hydrochloride in lab experiments is that it is a well-characterized compound that is readily available. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for the study of L-Histidine N-methylamide hydrochloride. One potential direction is the study of its effects on cancer cells. It has been shown to have an effect on the immune system, which could potentially be used to enhance the immune response to cancer cells. Another potential direction is the study of its effects on the gut microbiome. It has been shown to have an effect on gut bacteria, which could potentially be used to modulate the gut microbiome and improve overall health.
合成法
L-Histidine N-methylamide hydrochloride is synthesized through the reaction of histidine and formaldehyde. The reaction takes place in the presence of hydrochloric acid and results in the formation of this compound.
科学的研究の応用
L-Histidine N-methylamide hydrochloride is commonly used in scientific research for various applications. One of the primary applications is in the study of the mechanism of action of histidine and its derivatives. It is also used in the study of biochemical and physiological effects, such as the effect of histidine on the immune system, the nervous system, and the cardiovascular system.
特性
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)-N-methylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-9-7(12)6(8)2-5-3-10-4-11-5;/h3-4,6H,2,8H2,1H3,(H,9,12)(H,10,11);1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEWGPTVCBGMTD-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CN=CN1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CN=CN1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2852739.png)


![1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2852746.png)


![ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2852749.png)

![1-methyl-N-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2852753.png)
